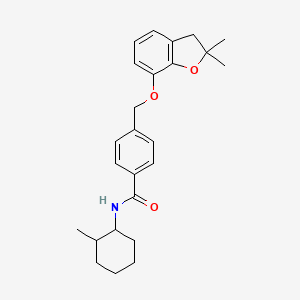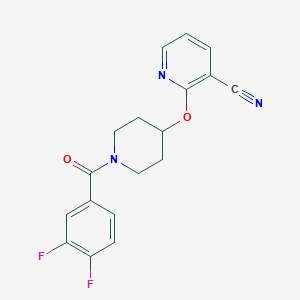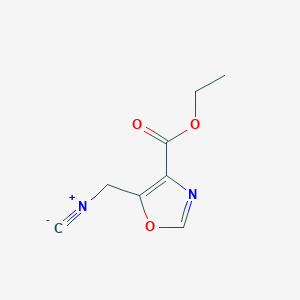![molecular formula C14H20N2O4S B2901537 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione CAS No. 1903165-27-4](/img/structure/B2901537.png)
4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a furan ring, a piperazine ring, and a thiopyran ring with a sulfone group. The intricate structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Mecanismo De Acción
Target of Action
It’s worth noting that furan derivatives and piperazine compounds have been found to interact with a variety of targets, including mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. The furan and piperazine moieties in the compound suggest potential interactions with various receptors and enzymes, leading to diverse biological effects .
Biochemical Pathways
Given the broad range of targets associated with furan and piperazine derivatives, it’s likely that multiple biochemical pathways could be influenced .
Pharmacokinetics
The presence of the furan ring in the compound is known to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Given the broad range of potential targets, it’s likely that the compound could have diverse effects at the molecular and cellular level .
Métodos De Preparación
The synthesis of 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Synthesis of the Piperazine Ring: Piperazine is typically synthesized by the hydrogenation of pyrazine or through the reaction of ethylenediamine with dihaloalkanes.
Preparation of the Thiopyran Ring: The thiopyran ring can be formed by the cyclization of thioethers with aldehydes or ketones.
Introduction of the Sulfone Group: The sulfone group is introduced by oxidizing the thiopyran ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The final step involves coupling the furan, piperazine, and thiopyran rings through various condensation reactions, often using coupling agents like EDCI or DCC.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Análisis De Reacciones Químicas
4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparación Con Compuestos Similares
4-[4-(furan-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione can be compared with other compounds that have similar functional groups:
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(benzofuran-2-yl)methanone: The presence of a benzofuran ring introduces additional aromaticity, potentially affecting the compound’s reactivity and interactions.
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone: The pyridine ring can participate in different types of chemical reactions compared to the furan ring, influencing the compound’s overall behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-14(13-2-1-9-20-13)16-7-5-15(6-8-16)12-3-10-21(18,19)11-4-12/h1-2,9,12H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMOPRGNIBWBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)


![Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate](/img/structure/B2901460.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901465.png)
![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide](/img/structure/B2901466.png)

![2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2901472.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2901473.png)
![7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2901474.png)
![N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2901475.png)
